molecular formula C24H19ClN4O3 B12016628 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634897-22-6

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12016628
CAS No.: 634897-22-6
M. Wt: 446.9 g/mol
InChI Key: GPYJHINPZQORGP-VULFUBBASA-N
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Description

This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a 4-[(2-chlorobenzyl)oxy]phenyl group at position 3 and an (E)-configured hydrazone moiety at position 3. The 2-chlorobenzyloxy substituent contributes to lipophilicity, while the 2-hydroxyphenyl group enables hydrogen bonding, critical for biological interactions .

Properties

CAS No.

634897-22-6

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O3/c25-20-7-3-1-6-18(20)15-32-19-11-9-16(10-12-19)21-13-22(28-27-21)24(31)29-26-14-17-5-2-4-8-23(17)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

GPYJHINPZQORGP-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Ketoesters

In ethanol under acidic catalysis, phenylhydrazines react with β-ketoesters to yield ethyl pyrazole-5-carboxylates. For example, ethyl acetoacetate and 4-[(2-chlorobenzyl)oxy]phenylhydrazine undergo cyclization in ethanol with concentrated sulfuric acid to form ethyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration (Table 1).

Table 1: Reaction Conditions for Pyrazole Core Formation

ReactantSolventCatalystTemperatureYield (%)Source
β-Ketoester + HydrazineEthanolH₂SO₄Reflux65–75

Introduction of the 2-Chlorobenzyloxy Phenyl Group

The 4-[(2-chlorobenzyl)oxy]phenyl substituent is introduced via nucleophilic aromatic substitution or Mitsunobu reactions.

Alkylation of Phenolic Intermediates

4-Hydroxyphenylpyrazole intermediates are treated with 2-chlorobenzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). The reaction proceeds at 80°C for 12 hours, achieving substitution at the phenolic oxygen. The product, 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carboxylic acid, is isolated via recrystallization from ethanol.

Formation of the Pyrazole-5-Carbohydrazide

Conversion of the ester or acid to the carbohydrazide is critical for subsequent Schiff base formation.

Hydrazinolysis of Ethyl Pyrazole-5-Carboxylate

Ethyl 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate (80% excess) in ethanol under reflux for 6–8 hours. The reaction yields 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide as a white precipitate. Excess hydrazine ensures complete conversion, with yields exceeding 85%.

Table 2: Optimization of Hydrazide Formation

Starting MaterialHydrazine SourceSolventTime (h)Yield (%)Source
Ethyl pyrazole carboxylateHydrazine hydrateEthanol887

Condensation with 2-Hydroxybenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and 2-hydroxybenzaldehyde.

Acid-Catalyzed Condensation

Equimolar amounts of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide and 2-hydroxybenzaldehyde are refluxed in ethanol with glacial acetic acid (2–3 drops) for 4–6 hours. The (E)-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the phenolic –OH and hydrazone nitrogen. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 3: Schiff Base Synthesis Parameters

Carbonyl ComponentAldehydeCatalystTime (h)Yield (%)Source
Pyrazole carbohydrazide2-HydroxybenzaldehydeAcetic acid578

Characterization and Analytical Data

The compound is characterized via spectroscopy and elemental analysis:

  • IR (KBr): 3250 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 12.15 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.20–7.85 (m, 11H, aromatic).

  • MS (ESI): m/z 446.89 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach condenses pyrazole-5-carboxylic acid, 2-chlorobenzyl chloride, and 2-hydroxybenzaldehyde in a single pot using DMF as the solvent and triethylamine as the base. While this method reduces steps, yields are lower (∼60%) due to competing side reactions.

Challenges and Optimization Strategies

  • Isomer Control: The (E)-configuration is favored by using polar protic solvents (ethanol) and catalytic acid.

  • Purification: Silica gel chromatography effectively removes unreacted aldehyde and hydrazide byproducts.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Ethanol remains the solvent of choice due to its low cost and environmental profile .

Chemical Reactions Analysis

Nucleophilic Substitution

Mechanism : The 2-chlorobenzyl ether moiety undergoes nucleophilic substitution, particularly under SN2 conditions. The chlorobenzyl group acts as a leaving group when attacked by nucleophiles like hydroxide or alkoxide ions.
Conditions :

  • Reagents : Nucleophiles (e.g., NaOH, NH3), polar aprotic solvents (DMF, DMSO).

  • Products : Substituted benzyl ether derivatives (e.g., hydroxybenzyl ether, aminoalkyl ether).
    Citations :

Reaction TypeConditionsProducts
SN2 substitutionPolar aprotic solvent, heatSubstituted benzyl ethers

Condensation Reactions

Mechanism : The hydrazide (-CONHNH₂) and carbonyl groups participate in condensation with aldehydes/ketones to form hydrazones or azo derivatives.
Conditions :

  • Reagents : Aldehydes/ketones, acidic catalysts (e.g., HCl).

  • Products : Hydrazones or azo compounds.
    Citations :

Reaction TypeConditionsProducts
Hydrazine condensationAcidic conditions, refluxHydrazones/azo derivatives

Hydrolysis

Mechanism : Hydrolysis of the hydrazide group under acidic or basic conditions yields carboxylic acids and ammonia derivatives.
Conditions :

  • Reagents : HCl (acidic) or NaOH (basic), aqueous solvents.

  • Products : Carboxylic acid and ammonium salts.
    Citations :

Reaction TypeConditionsProducts
Acidic hydrolysisHCl, water, heatCarboxylic acid + NH₄⁺
Basic hydrolysisNaOH, water, heatCarboxylate + NH₃

Cyclization Reactions

Mechanism : Intramolecular cyclization can occur due to proximity of reactive groups (e.g., hydrazide and aromatic rings).
Conditions :

  • Reagents : Acid/base catalysts, heat.

  • Products : Cyclic derivatives (e.g., pyrazolidines).
    Citations :

Reaction TypeConditionsProducts
Intramolecular cyclizationAcidic/base catalysts, heatPyrazolidine derivatives

Electrophilic Aromatic Substitution

Mechanism : The hydroxyphenyl group (with -OH as an activating group) undergoes electrophilic substitution (e.g., nitration, sulfonation).
Conditions :

  • Reagents : NO₂⁺, SO₃H₂, H₂SO₄.

  • Products : Nitrophenyl or sulfophenyl derivatives.
    Citations :

Reaction TypeConditionsProducts
NitrationHNO₃, H₂SO₄, 0°CNitrophenyl derivatives

Oxidation/Reduction

Mechanism : The chlorobenzyl group may undergo oxidation, while the hydroxyphenyl group could be oxidized to a carbonyl group.
Conditions :

  • Reagents : Oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄).

  • Products : Oxidized/reduced derivatives.
    Citations :

Reaction TypeConditionsProducts
OxidationKMnO₄, acidic conditionsCarbonyl derivatives

Key Findings from Research

  • Synthesis Pathways : The compound’s synthesis often involves Claisen-Schmidt condensation and microwave-assisted cyclization with hydrazine hydrate, as observed in structurally similar pyrazole derivatives .

  • Reactivity Trends : Electron-withdrawing groups (e.g., chlorobenzyl) enhance substitution reactivity, while activating groups (e.g., hydroxyphenyl) facilitate electrophilic substitution .

  • Biological Implications : Reaction pathways involving condensation or hydrolysis may influence the compound’s bioavailability or therapeutic efficacy, warranting further pharmacokinetic studies.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound in focus. Pyrazoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that modifications in the pyrazole structure can enhance its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Studies suggest that compounds with similar structures exhibit superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. The compound has shown activity against various bacterial strains, indicating its potential as a new antimicrobial agent. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Synthesis and Characterization

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazones with substituted phenols under controlled conditions. Various synthetic routes have been explored, with modifications leading to improved yields and purities .

Synthetic Pathways

  • Condensation Reaction: The initial step involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.
  • Cyclization: Subsequent cyclization steps lead to the formation of the pyrazole ring.
  • Substitution Reactions: Further functionalization can be achieved through electrophilic aromatic substitution to introduce various substituents on the phenyl rings.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound against various cancer cell lines and microbial strains. Results indicate promising cytotoxic effects and inhibition of cell migration, suggesting potential applications in cancer therapy and infection control .

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Preliminary findings suggest favorable absorption and distribution profiles, along with significant reductions in tumor size in treated subjects compared to controls .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activitySignificant reduction in proliferation of breast cancer cells
Study BAssess anti-inflammatory effectsCompound exhibited higher efficacy than standard NSAIDs
Study CTest antimicrobial propertiesEffective against Gram-positive bacteria with minimal inhibitory concentrations reported

Mechanism of Action

The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazole Core

Aromatic Substituents
  • 3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide (): Replacing the 2-chlorobenzyloxy group with 4-methylbenzyloxy increases electron-donating effects, reducing electrophilicity.
  • 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (): Methoxy groups enhance electron density and solubility but reduce hydrogen-bonding capacity compared to the 2-hydroxyphenyl group. The 2,4,5-trimethoxyphenyl substituent may improve membrane permeability .
Hydrazone Modifications
  • The indole’s NH group may participate in additional hydrogen bonding .
  • The 4-methoxyphenyl substituent on the pyrazole core contrasts with the 2-chlorobenzyloxy group, affecting electron distribution .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : The target compound’s IR spectrum would show characteristic peaks for C=O (1640–1680 cm⁻¹), C=N (1580–1620 cm⁻¹), and O–H (3200–3500 cm⁻¹) stretching, similar to related carbohydrazides ().
  • NMR Spectroscopy : The 2-hydroxyphenyl group’s proton resonates downfield (δ ~10–12 ppm for OH), distinct from indolyl (δ ~10–11 ppm for NH) or pyridinyl (δ ~8–9 ppm for aromatic protons) substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted Density (g/cm³) Key Substituents
Target Compound ~407.84 ~1.21 2-Chlorobenzyloxy, 2-hydroxyphenyl
3-{4-[(4-Methylbenzyl)oxy]phenyl}-... ~406.48 ~1.21 4-Methylbenzyloxy, 3-pyridinyl
3-(4-Methoxyphenyl)-... ~434.45 ~1.25 2,4,5-Trimethoxyphenyl
(E)-N-(2-Chloro-6-fluorobenzylidene)-... ~388.78 ~1.30 2-Chloro-6-fluorophenyl, 4-methoxyphenyl

The target compound’s density and molecular weight align with analogs, but its 2-hydroxyphenyl group lowers logP compared to halogenated derivatives, impacting bioavailability .

Biological Activity

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex structure and various functional groups, has been investigated for its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C25H21ClN4O3
  • Molecular Weight : 460.9 g/mol
  • IUPAC Name : 3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Pyrazole derivatives are known to inhibit several key enzymes and receptors involved in cancer progression and inflammation. Specifically, they have shown inhibitory effects on:

  • BRAF(V600E) : A common mutation in melanoma that drives tumor growth.
  • EGFR : A receptor tyrosine kinase involved in the regulation of cell growth and division.
  • Aurora-A Kinase : An enzyme critical for cell cycle regulation.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, some studies have demonstrated that compounds similar to 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism typically involves the induction of cell cycle arrest and apoptosis through the modulation of apoptotic pathways.

CompoundIC50 (µM)Target
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazideTBDBRAF(V600E), EGFR
Similar Pyrazole Derivative10.5Aurora-A Kinase

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

Studies have reported that certain pyrazole derivatives exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

  • Antitumor Efficacy : In a study involving human cancer cell lines, a related pyrazole derivative was shown to significantly reduce cell viability with an IC50 value of approximately 15 µM, indicating potent antitumor activity.
  • Anti-inflammatory Effects : In an animal model of induced inflammation, treatment with a pyrazole derivative led to a reduction in edema and inflammatory markers, suggesting its potential use in managing inflammatory diseases.
  • Antimicrobial Testing : A series of synthesized pyrazoles were tested against common bacterial strains, with some exhibiting MIC values below 50 µg/mL, indicating promising antimicrobial activity.

Q & A

Basic: What are the key steps in synthesizing this pyrazole carbohydrazide derivative?

Answer:
The synthesis typically involves:

Core pyrazole formation : Condensation of substituted hydrazines with β-ketoesters or diketones under acidic conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C to form the pyrazole ring .

Substitution reactions : Introduction of the 2-chlorobenzyloxy group via nucleophilic aromatic substitution (e.g., using 2-chlorobenzyl chloride in the presence of a base like K₂CO₃) .

Hydrazone formation : Schiff base condensation between the pyrazole carbohydrazide and 2-hydroxybenzaldehyde in ethanol under reflux, catalyzed by acetic acid .
Key validation : Monitor reaction progress using TLC and confirm the final structure via NMR and IR spectroscopy .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1644 cm⁻¹, C=N stretch at ~1588 cm⁻¹, and O-H stretch from the phenolic group at ~3272 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.34–8.15 ppm, hydrazone CH=N proton at δ 8.59 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., m/z 490.19 [M+1] for analogous structures) .
    Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data.
  • Refinement : Employ SHELXL for structure solution and refinement. For example, anisotropic displacement parameters refine the hydrazone (E)-configuration and intramolecular hydrogen bonding .
  • Validation : Check for data contradictions (e.g., R-factor < 5%, electron density maps for missing atoms) .
    Case study : A related carbohydrazide showed a dihedral angle of 12.3° between the pyrazole and phenyl rings, confirmed via SHELXL refinement .

Advanced: How can computational methods predict the compound’s bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Factor Xa or fungal CYP51). Prioritize binding poses with low RMSD values and strong hydrogen bonds (e.g., hydrazone NH with Glu145 in Factor Xa) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap for reactivity prediction) .
    Example : A pyrazole analog showed a binding energy of -9.2 kcal/mol against Candida albicans CYP51, correlating with experimental antifungal activity .

Advanced: How to address contradictory solubility data in different solvents?

Answer:

  • Experimental design : Use a Design of Experiments (DoE) approach to systematically test solvents (e.g., DMSO, ethanol, chloroform) under controlled temperatures.
  • Analysis : Measure solubility via UV-Vis spectroscopy and fit data to the Modified Apelblat Equation . For instance, a study found 0.12 mg/mL in ethanol vs. 1.5 mg/mL in DMSO due to polarity differences .
    Resolution : Cross-validate with HPLC retention times to rule out degradation artifacts .

Advanced: What strategies optimize yield in multi-step synthesis?

Answer:

  • Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., POCl₃-mediated cyclization) to improve heat dissipation and reduce side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for Friedel-Crafts alkylation steps. A study achieved 78% yield with ZnCl₂ vs. 52% with AlCl₃ .
  • In-line analytics : Implement FTIR or Raman probes to monitor intermediates and adjust conditions in real time .

Advanced: How to evaluate its potential as an antimicrobial agent?

Answer:

  • In vitro assays :
    • Antibacterial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
    • Antifungal : Agar diffusion (zone of inhibition against C. albicans) .
  • Mechanistic studies :
    • Membrane disruption : Use SYTOX Green uptake assays to detect cell permeability changes.
    • Enzyme inhibition : Measure CYP51 activity via UV-Vis (Δ absorbance at 450 nm for lanosterol demethylation) .

Advanced: How do substituents influence its pharmacological activity?

Answer:

  • Electron-withdrawing groups (e.g., Cl) : Enhance stability and receptor binding via hydrophobic interactions. For example, 2-chlorobenzyloxy improves logP by 1.2 units vs. unsubstituted analogs .
  • Hydroxyphenyl group : Facilitates hydrogen bonding with target proteins (e.g., Factor Xa’s S4 pocket) .
    SAR study : Replacement of 2-hydroxyphenyl with 4-methoxyphenyl reduced anticoagulant activity by 60%, highlighting the role of H-bond donors .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Use preparative HPLC with C18 columns (ACN/water gradient) to isolate >95% pure product.
  • Yield bottlenecks : Optimize stoichiometry in the hydrazone formation step (e.g., 1.2:1 aldehyde:hydrazide ratio increases yield from 65% to 82%) .
  • Safety : Replace POCl₃ with safer alternatives (e.g., T3P® reagent) for large-scale cyclization .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound targets. Detect stabilized targets (e.g., Factor Xa) via Western blot .
  • Fluorescence polarization : Use labeled substrates (e.g., BODIPY-FXa) to measure competitive inhibition in live cells .
    Data interpretation : A 2.5°C thermal shift in CETSA correlates with IC₅₀ = 120 nM in enzymatic assays .

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